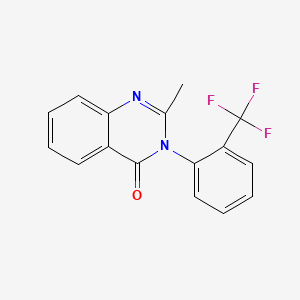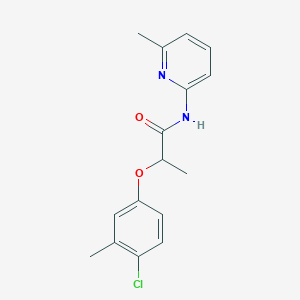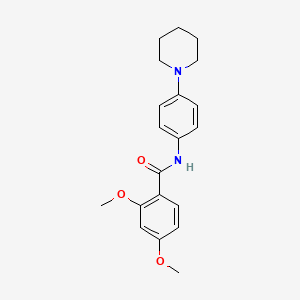
4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)-
Overview
Description
4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-3-(o-trifluoromethylphenyl)aniline.
Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and activity.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-3-(p-trifluoromethylphenyl)
- 4(3H)-Quinazolinone, 2-methyl-3-(m-trifluoromethylphenyl)
Uniqueness
4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The ortho position of the trifluoromethyl group may enhance its interaction with molecular targets and improve its overall activity compared to its meta and para counterparts.
Properties
IUPAC Name |
2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-20-13-8-4-2-6-11(13)15(22)21(10)14-9-5-3-7-12(14)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODYPCWCGPASKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187600 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340-49-8 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(o-trifluoromethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(pyridin-2-ylmethyl)-4-[4-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5260729.png)
![2-{2-[2-(acetyloxy)-5-chloro-3-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5260733.png)


![N,N-dimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5260760.png)
![1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-4-phenylbutan-2-one](/img/structure/B5260771.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methyl-1,4-diazepane](/img/structure/B5260783.png)
![(2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B5260787.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5260800.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5260806.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5260818.png)

![N-[3-(benzylamino)-2-cyano-2-butenethioyl]benzamide](/img/structure/B5260829.png)
